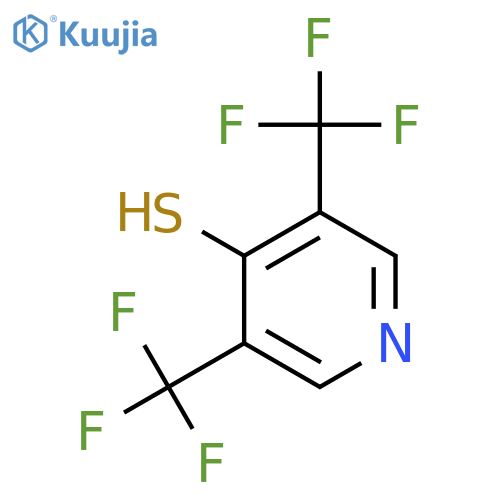

Cas no 1286744-08-8 (3,5-bis(trifluoromethyl)-4-pyridinethiol)

1286744-08-8 structure

商品名:3,5-bis(trifluoromethyl)-4-pyridinethiol

CAS番号:1286744-08-8

MF:C7H3F6NS

メガワット:247.160841226578

MDL:MFCD23381985

CID:1222672

PubChem ID:75406425

3,5-bis(trifluoromethyl)-4-pyridinethiol 化学的及び物理的性質

名前と識別子

-

- 3,5-bis(trifluoromethyl)-4-pyridinethiol

- 3,5-Bis-trifluoromethyl-pyridine-4-thiol

- 3,5-bis(trifluoromethyl)-1H-pyridine-4-thione

- AKOS017344143

- 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%

- 1286744-08-8

- AKOS017344271

- MFCD23381985

- 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione

- 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione

-

- MDL: MFCD23381985

- インチ: InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15)

- InChIKey: SEFVQAKKYFCFKY-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 246.98903925g/mol

- どういたいしつりょう: 246.98903925g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3,5-bis(trifluoromethyl)-4-pyridinethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029002388-1g |

3,5-Bis(trifluoromethyl)-4-mercaptopyridine |

1286744-08-8 | 95% | 1g |

2,750.25 USD | 2021-06-08 | |

| abcr | AB400381-1g |

3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%; . |

1286744-08-8 | 97% | 1g |

€699.00 | 2025-02-17 | |

| Alichem | A029002388-500mg |

3,5-Bis(trifluoromethyl)-4-mercaptopyridine |

1286744-08-8 | 95% | 500mg |

1,701.85 USD | 2021-06-08 | |

| abcr | AB400381-1 g |

3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%; . |

1286744-08-8 | 97% | 1g |

€699.00 | 2023-04-25 | |

| Alichem | A029002388-250mg |

3,5-Bis(trifluoromethyl)-4-mercaptopyridine |

1286744-08-8 | 95% | 250mg |

1,038.80 USD | 2021-06-08 |

3,5-bis(trifluoromethyl)-4-pyridinethiol 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

1286744-08-8 (3,5-bis(trifluoromethyl)-4-pyridinethiol) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1286744-08-8)3,5-bis(trifluoromethyl)-4-pyridinethiol

清らかである:99%

はかる:1g

価格 ($):414.0